molecular formula C16H14Cl2O4 B2752376 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428476-51-1

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No. B2752376
CAS RN: 428476-51-1
M. Wt: 341.18
InChI Key: XAHZXVOTHMJIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxic compounds. DEAB has been used to study the role of ALDH in various physiological and pathological processes, including cancer, stem cell biology, and drug metabolism.

Mechanism of Action

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to carboxylic acids, using NAD+ as a cofactor. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate and inhibiting its activity.
Biochemical and Physiological Effects:
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In stem cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit self-renewal and promote differentiation. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to modulate the expression of various genes involved in cell signaling, metabolism, and differentiation.

Advantages and Limitations for Lab Experiments

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages as a research tool. It is a potent and selective inhibitor of ALDH, which allows researchers to study the role of ALDH in various biological processes. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations. It is a small molecule that can easily diffuse across cell membranes, which can make it difficult to achieve selective inhibition of ALDH in specific cell types or tissues. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its role in various biological processes. One area of interest is the development of more selective inhibitors of ALDH, which can overcome the limitations of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and allow for more precise modulation of ALDH activity in specific cell types or tissues. Another area of interest is the study of the role of ALDH in drug metabolism and toxicity, which can have important implications for drug development and personalized medicine. Finally, the use of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a research tool can be expanded to other areas of biology, such as development, aging, and neurobiology.

Synthesis Methods

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized by reacting 3-methoxybenzaldehyde with 2-(2,5-dichlorophenoxy)ethanol in the presence of a base catalyst. The reaction yields 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a yellow solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research to study the role of ALDH in various biological processes. For example, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to study the role of ALDH in cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, progression, and recurrence. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively target cancer stem cells by inhibiting their ALDH activity.
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been used to study the role of ALDH in stem cell biology. ALDH is a marker of stem cells in various tissues, including hematopoietic stem cells and neural stem cells. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to selectively inhibit ALDH activity in these cells, allowing researchers to study the role of ALDH in stem cell self-renewal and differentiation.

properties

IUPAC Name

4-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-5-14(16)21-6-7-22-15-9-12(17)3-4-13(15)18/h2-5,8-10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHZXVOTHMJIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.